Cas no 509092-16-4 (1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-)

1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]- structure
509092-16-4 structure
Nome del prodotto:1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-
Numero CAS:509092-16-4
MF:C24H26NO3SCl
MW:443.98614
CID:1570411
PubChem ID:11155874

1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-
    • KRP-203 free base
    • 2-Amino-2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenethyl)propane-1,3-diol
    • SCHEMBL641641
    • 1,3-Propanediol, 2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl] thio]phenyl]ethyl]-
    • DA-55591
    • 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol
    • DTXSID30965173
    • UNII-X71GCJ0HLI
    • MOCRAVIMOD [USAN]
    • 2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol
    • Mocravimod (USAN/INN)
    • NCGC00250388-01
    • 509092-16-4
    • compound 2 [PMID: 23124563]
    • GTPL9727
    • mocravimod
    • 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol
    • IINUNQPYJGJCJI-UHFFFAOYSA-N
    • D12771
    • MOCRAVIMOD [INN]
    • 2-amino-2-[2-(2-chloro-4-{[3-(phenylmethoxy)phenyl]sulfanyl}phenyl)ethyl]propane-1,3-diol
    • X71GCJ0HLI
    • 1,3-Propanediol, 2-amino-2-(2-(2-chloro-4-((3-(phenylmethoxy)phenyl)thio)phenyl)ethyl)-
    • AKOS040748951
    • Q27293620
    • CS-0031213
    • MOCRAVIMOD [WHO-DD]
    • 2-Amino-2-(2-(2-chloro-4-(3-benzyloxyphenylthio)phenyl)ethyl)-1,3-propanediol
    • HY-109038
    • CHEMBL2137148
    • KRP203
    • compound 2 (PMID: 23124563)
    • mocravimodum
    • Inchi: InChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2
    • Chiave InChI: IINUNQPYJGJCJI-UHFFFAOYSA-N
    • Sorrisi: C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl

Proprietà calcolate

  • Massa esatta: 443.1321926g/mol
  • Massa monoisotopica: 443.1321926g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 30
  • Conta legami ruotabili: 10
  • Complessità: 487
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 101Ų
  • XLogP3: 4.3

1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]- Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Ambeed
A532581-1g
2-Amino-2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenethyl)propane-1,3-diol
509092-16-4 98%
1g
$1400.0 2025-03-01
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:509092-16-4)1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-
A1242624
Purezza:99%
Quantità:1g
Prezzo ($):1260